
3-Allyl-1-methyl-2-phenylindole
Vue d'ensemble
Description
3-Allyl-1-methyl-2-phenylindole is a chemical compound with the molecular formula C18H17N . It is reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm .
Synthesis Analysis
The synthesis of 3-Allyl-1-methyl-2-phenylindole can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 3-Allyl-1-methyl-2-phenylindole involves an interaction between a substituent on one end of an olefin (a synonym for an alkene) with an allylic substituent on the other end . This interaction results in a type of strain energy known as allylic strain .Chemical Reactions Analysis
The chemical reactions involving 3-Allyl-1-methyl-2-phenylindole are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are ideal within one-pot, multicomponent reaction cascades .Applications De Recherche Scientifique
Catalytic Synthesis Methods :
- Palladium or ruthenium-catalyzed synthesis processes for 2-phenylindole derivatives have been developed, indicating the utility of these compounds in organic synthesis (Izumi & Yokota, 1992).
- N-allylation and N-benzylation methods for 2-phenylindole and its condensation with carbonyl compounds are established, expanding the synthetic versatility of these indole derivatives (Obynochnyǐ et al., 1993).
- Iridium-catalyzed enantioselective allylation, crotylation, and reverse prenylation of substituted isatins, including 3-allyl-3-hydroxy-oxindoles, have been reported, providing access to optically enriched compounds (Itoh, Han, & Krische, 2009).
Photorefractive Materials :
- A derivative of 2-methylindole, 3-[2-(4-nitrophenyl)ethenyl]-1-allyl-2-methylindole, has been studied for its photoconductivity and photorefractivity, indicating potential applications in photorefractive materials (Angelone et al., 2010).
Medical and Biological Research :
- Methoxy-substituted 3-formyl-2-phenylindoles have been found to inhibit tubulin polymerization, suggesting potential as cytostatics in cancer treatment (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
- The reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, related to the colorimetric assay of lipid peroxidation, has analytical applications in biological research (Gérard-Monnier et al., 1998).
- 3-Phenylindole exhibits antimicrobial activity against fungi and gram-positive bacteria, with potential implications in microbiology and medicine (Hoppe, Kerkenaar, & Sijpesteijn, 1976).
Safety And Hazards
Orientations Futures
The future directions for the study and application of 3-Allyl-1-methyl-2-phenylindole could involve its use in the synthesis of complex indolenines, which are present in a variety of complex natural products and medicinally relevant small molecule structures . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Propriétés
IUPAC Name |
1-methyl-2-phenyl-3-prop-2-enylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-3-9-16-15-12-7-8-13-17(15)19(2)18(16)14-10-5-4-6-11-14/h3-8,10-13H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMZRJFRZNYNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469273 | |
| Record name | 1-Methyl-2-phenyl-3-(prop-2-en-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-1-methyl-2-phenylindole | |
CAS RN |
121565-56-8 | |
| Record name | 1-Methyl-2-phenyl-3-(prop-2-en-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



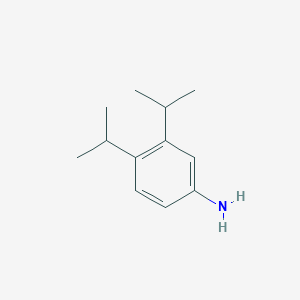


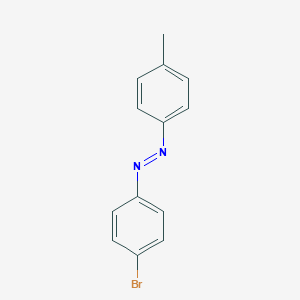
![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)
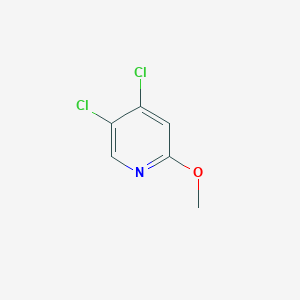
![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)

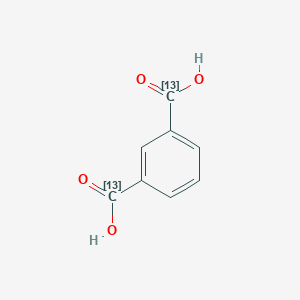

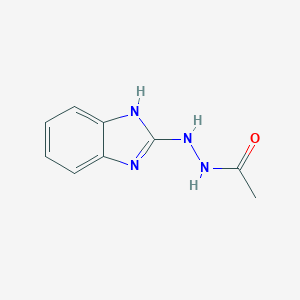

![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)
